molecular formula C11H25NO4Si B11850575 1-((2-Methyl-4-(trimethoxysilyl)but-3-en-2-yl)oxy)propan-1-amine

1-((2-Methyl-4-(trimethoxysilyl)but-3-en-2-yl)oxy)propan-1-amine

Katalognummer: B11850575
Molekulargewicht: 263.41 g/mol
InChI-Schlüssel: CMXVCAFGKBZKJU-CMDGGOBGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-((2-Methyl-4-(trimethoxysilyl)but-3-en-2-yl)oxy)propan-1-amine is an organosilicon compound known for its unique chemical structure and properties. This compound is characterized by the presence of a trimethoxysilyl group attached to a butenyl chain, which is further linked to a propanamine moiety. The combination of these functional groups imparts distinct reactivity and versatility, making it valuable in various scientific and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-Methyl-4-(trimethoxysilyl)but-3-en-2-yl)oxy)propan-1-amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-methyl-4-(trimethoxysilyl)but-3-en-2-ol with propan-1-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often utilizing advanced techniques such as flow microreactor systems to enhance reaction rates and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions

1-((2-Methyl-4-(trimethoxysilyl)but-3-en-2-yl)oxy)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a wide range of organosilicon compounds .

Wissenschaftliche Forschungsanwendungen

1-((2-Methyl-4-(trimethoxysilyl)but-3-en-2-yl)oxy)propan-1-amine finds applications in several scientific fields:

Wirkmechanismus

The mechanism of action of 1-((2-Methyl-4-(trimethoxysilyl)but-3-en-2-yl)oxy)propan-1-amine involves its ability to form stable bonds with various substrates. The trimethoxysilyl group can undergo hydrolysis to form silanol groups, which can then react with other molecules to create strong covalent bonds. This property is particularly useful in surface modification and the creation of hybrid materials .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-((2-Methyl-4-(trimethoxysilyl)but-3-en-2-yl)oxy)propan-1-amine is unique due to its specific combination of functional groups, which imparts distinct reactivity and versatility. The presence of both the trimethoxysilyl and amine groups allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields .

Eigenschaften

Molekularformel

C11H25NO4Si

Molekulargewicht

263.41 g/mol

IUPAC-Name

1-[(E)-2-methyl-4-trimethoxysilylbut-3-en-2-yl]oxypropan-1-amine

InChI

InChI=1S/C11H25NO4Si/c1-7-10(12)16-11(2,3)8-9-17(13-4,14-5)15-6/h8-10H,7,12H2,1-6H3/b9-8+

InChI-Schlüssel

CMXVCAFGKBZKJU-CMDGGOBGSA-N

Isomerische SMILES

CCC(N)OC(C)(C)/C=C/[Si](OC)(OC)OC

Kanonische SMILES

CCC(N)OC(C)(C)C=C[Si](OC)(OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.